Glucogallin

Description

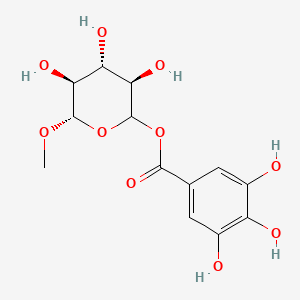

Structure

3D Structure

Properties

CAS No. |

58511-73-2 |

|---|---|

Molecular Formula |

C13H16O10 |

Molecular Weight |

332.26 g/mol |

IUPAC Name |

[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C13H16O10/c1-21-12-9(18)8(17)10(19)13(23-12)22-11(20)4-2-5(14)7(16)6(15)3-4/h2-3,8-10,12-19H,1H3/t8-,9-,10+,12-,13?/m0/s1 |

InChI Key |

KGHSLXLLBHRMML-PHSPRSPYSA-N |

SMILES |

COC1C(C(C(C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |

Other CAS No. |

58511-73-2 |

Synonyms |

1-O-galloyl-beta-D-glucose 1-O-galloylglucose beta-glucogallin galloylglucose glucogallin |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of Glucogallin

Identification in Emblica officinalis (Amla Fruit)

Emblica officinalis, commonly known as Amla or Indian gooseberry, is a significant source of glucogallin. Research has consistently identified β-glucogallin as a major hydrolyzable tannin and a key bioactive component within the fruit mdpi.comnih.govplos.orgniscpr.res.inrsc.orgresearchgate.netgoogle.com. Studies have indicated that this compound, rather than previously identified compounds like emblicanins A and B, is the optimal biomarker for the biological potency of Amla fruit google.com. The fruit's antioxidant and photoprotective properties have been partly attributed to the presence of this compound niscpr.res.inresearchgate.net.

Detection in Quercus Species (e.g., Quercus alba, Quercus robur)

Species within the Quercus genus, commonly known as oaks, are well-established sources of this compound. It has been identified in Quercus alba (North American white oak) and Quercus robur (European red oak) ebi.ac.ukwikipedia.orgresearchgate.net. In oak leaves, this compound is formed by the enzyme gallate 1-beta-glucosyltransferase and serves as the initial step in the biosynthesis of gallotannins ebi.ac.ukwikipedia.org. Studies on Quercus alba have listed this compound among its phenolic compounds pepio.orgwikipedia.org. Furthermore, this compound has been identified as a biochemical marker for hydrolyzable tannin (HT) production in the cupules of Asian oak species researchgate.net.

Presence in Fragaria and Rubus Genera (e.g., Strawberry, Raspberry)

This compound is also found in several species belonging to the Rosaceae family, including the Fragaria (strawberry) and Rubus (raspberry) genera nih.govresearchgate.netfoodb.ca. Research has identified specific glycosyltransferases (GTs) in these genera that catalyze the formation of β-glucogallin, which is a precursor for ellagitannin biosynthesis nih.govresearchgate.netoup.comoup.com. Green, immature strawberry fruits have been identified as a primary source of this compound in these plants, correlating with the expression levels of GT2 genes nih.govresearchgate.net.

Distribution in Other Botanical Sources

This compound's presence extends to a variety of other plant species:

Pomegranate (Punica granatum) : this compound has been identified in pomegranate tissues, including the peel, stem, and root frontiersin.orgresearchgate.netnih.govnih.gov. Genes encoding UDP-glucose:gallate glucosyltransferases (UGTs) have been characterized in pomegranate, demonstrating their role in β-glucogallin formation, a critical step in hydrolyzable tannin biosynthesis frontiersin.orgresearchgate.netnih.govnih.gov.

Mango (Mangifera indica) : The pulp of mango fruits contains this compound among its polyphenolic compounds amazonaws.comresearchgate.netmdpi.compeerj.com. Gallic acid is often noted as the most prevalent phenolic compound in mango mesocarp, with this compound also being present mdpi.compeerj.com.

Chinese Olive (Canarium album) : Canarium album, also known as Chinese white olive, is a significant source of this compound. This compound is considered a key metabolite in the biosynthesis of hydrolyzable tannins in this fruit mdpi.commdpi.comfrontiersin.orgresearchgate.netresearchgate.net. Specific glucosyltransferases (UGTs) have been identified that catalyze the formation of β-glucogallin from gallic acid in C. album mdpi.commdpi.com.

Date Palms (Phoenix dactylifera) : this compound has been reported in date palm fruits pubtexto.com.

Gallnuts : While not directly cited as a source, oak species (Quercus spp.), which are known to produce gallnuts, are confirmed sources of this compound ebi.ac.ukwikipedia.orgresearchgate.netpepio.orgwikipedia.orgoup.comoup.comvt.eduresearchgate.net.

Syzygium cumini : this compound has been identified in Syzygium cumini (Jamun or Java plum) and studied for its potential biological activities nih.govresearchgate.netdntb.gov.uaajol.info.

Tissue-Specific Accumulation and Developmental Stage Variation in Plants

The accumulation of this compound within plants can vary significantly depending on the specific tissue and the developmental stage of the plant or fruit.

Tissue Specificity : In strawberry (Fragaria), green immature fruits are identified as the primary source of this compound, correlating with higher expression of relevant glycosyltransferase genes nih.govresearchgate.net. Pomegranate tissues show differential distribution, with this compound detected in peel, stem, and root, and specific UGT genes exhibiting distinct expression patterns in peel versus aril, suggesting tissue-specific roles in its production researchgate.netnih.govnih.gov. In Canarium album, the expression of glucosyltransferase genes involved in this compound synthesis shows a correlation with the compound's content during different stages of fruit development mdpi.commdpi.comresearchgate.net. Oak cupules are also noted as a site for this compound accumulation, serving as a marker for hydrolyzable tannin production researchgate.net.

Developmental Stage Variation : Studies on Rhus typhina leaves have characterized metabolites, including gallic acid derivatives, across different developmental stages (active growth, flowering, fruiting), indicating potential variations in this compound levels researchgate.net. While not directly quantifying this compound, research on pomegranate fruit development has examined punicalagin (B30970) and related compounds, implying that precursor levels like this compound might also change during fruit maturation jst.go.jp.

Extraction and Isolation Methodologies for Glucogallin from Natural Sources

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds from complex mixtures. This approach involves systematically separating an extract into fractions and then testing each fraction for a specific biological activity. In the context of glucogallin, this strategy has been widely used to identify its aldose reductase inhibitory properties plos.orgnih.govarvojournals.orgscispace.comresearchgate.net.

The process typically involves:

Initial Extraction : Obtaining a crude extract from the plant material.

Fractionation : Separating the crude extract into simpler fractions using techniques like column chromatography.

Bioassay : Testing these fractions for the desired biological activity, such as inhibition of aldose reductase (e.g., human AKR1B1 enzyme) plos.orgnih.govarvojournals.org.

Activity Localization : Identifying the fractions that exhibit the highest activity.

Further Purification : Applying more refined chromatographic techniques to the active fractions to isolate the pure compound responsible for the activity.

This method ensures that purification efforts are focused on the most promising components, increasing the efficiency of isolating compounds like this compound plos.orgnih.govresearchgate.net. For example, in one study, forty-five out of 150 column chromatography fractions of E. officinalis extract showed significant activity against AKR1B1, indicating that the inhibitory activity was localized within these fractions plos.orgnih.govresearchgate.net.

Chromatographic Purification Techniques

Following initial extraction and bioassay-guided fractionation, chromatographic techniques are essential for purifying this compound to a high degree of purity. Sephadex LH-20 chromatography and Reverse-Phase High-Performance Liquid Chromatography (HPLC) are commonly employed.

Sephadex LH-20 Chromatography

Sephadex LH-20 is a cross-linked dextran (B179266) matrix that has been hydroxypropylated, providing it with both hydrophilic and lipophilic characteristics cytivalifesciences.com. This medium is effective for the preliminary purification and separation of natural products, including phenolic compounds like this compound, based on molecular size, polarity, and partitioning cytivalifesciences.com.

Application : Sephadex LH-20 chromatography has been used to purify extracts from E. officinalis after initial solvent extraction plos.orgnih.govarvojournals.orgresearchgate.net. For instance, an aqueous extract of E. officinalis was further processed using Sephadex LH-20 flash chromatography, yielding numerous fractions that were then screened for biological activity plos.orgnih.gov.

Elution Solvents : Common elution solvents include methanol (B129727), ethanol, or mixtures thereof, such as chloroform:methanol cytivalifesciences.comgoogle.commdpi.com. The separation is achieved by the differential partitioning of compounds between the mobile phase and the stationary phase cytivalifesciences.com.

Sephadex LH-20 serves as an effective step for reducing the complexity of the extract before employing more high-resolution techniques.

Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique crucial for the final purification of this compound. This method separates compounds based on their hydrophobicity.

Column Specifications : Commonly used stationary phases include C18 (octadecylsilyl) bonded silica. For example, a Phenomenex Luna C18 reversed-phase semi-prep column (5 µm particle size, 100 Å pore size, 10×250 mm dimensions) has been utilized for purifying this compound plos.orgnih.gov. Analytical separations often employ columns with similar C18 chemistry but smaller dimensions, such as 4.6 mm x 250 mm with 5 µm particle size researchgate.net.

Mobile Phase and Elution : RP-HPLC typically employs a gradient elution system, commonly consisting of water and acetonitrile (B52724), often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape and separation researchgate.net. A typical gradient might start with a low percentage of acetonitrile (e.g., 5%) in water and gradually increase to a higher percentage (e.g., 60%) over a defined period nih.gov. Flow rates can vary, with common rates being around 1 mL/min for analytical HPLC researchgate.net or 50 µL/min for semi-preparative work nih.gov.

Detection and Fraction Collection : this compound is typically detected using UV absorbance, commonly at wavelengths around 254 nm, 280 nm, or 285 nm researchgate.netd-nb.info. Fractions containing this compound are collected based on the chromatogram and then subjected to further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for structural confirmation and purity assessment nih.govarvojournals.org. Preparative HPLC systems have also been used to isolate pure this compound niscpr.res.in.

Table 1: Common Extraction Solvents and Yields for this compound-Containing Plants

| Plant Material | Extraction Solvent | Yield (%) | Reference |

| Terminalia bellirica | Chloroform | 0.4 | rjptonline.org |

| Terminalia bellirica | Ethyl acetate (B1210297) | 4.0 | rjptonline.org |

| Terminalia bellirica | Methanol | 30.0 | rjptonline.org |

| Terminalia bellirica | Water | 23.0 | rjptonline.org |

| Ricinodendron heudelotii | 80% Ethanol (maceration) | 3.24 | researchgate.net |

| Pistacia lentiscus (leaf) | 80% Methanol | Highest yield | cellmolbiol.org |

Table 2: HPLC Parameters for this compound Purification

| Column Type | Stationary Phase | Particle Size | Pore Size | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| Semi-prep RP-HPLC | C18 | 5 µm | 100 Å | 10 × 250 | 5% Acetonitrile:Water → 60% Acetonitrile:Water (8 min gradient) | 0.05 | Not specified | nih.gov |

| Analytical RP-HPLC | C18 (2) | 5 µm | Not specified | 4.6 × 250 | Water + 0.02% TFA / Acetonitrile + 0.02% TFA (gradient) | 1.0 | 280 | researchgate.net |

| Preparative HPLC | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | niscpr.res.in |

| RPLC-DPPH-Screened sample | Spherical C18 | Not specified | Not specified | Not specified | 5%–50% B (gradient) | 70.0 | 254 | d-nb.info |

List of Compounds Mentioned:

β-Glucogallin (1-O-galloyl-β-D-glucose)

Gallic Acid (GA)

β-sitosterol

Ellagic Acid

Corilagin

Terchebin

1,3,6-Trigalloylglucose

1,2,3,4,6-pentagalloylglucose

Chebulinic acid

Chebulagic acid

Catechin

Quercitrin gallate

Tannic Acid

Digalloyl quinic acid derivative

Quercetin

p-Coumaric acid

Uridine 5′-diphosphate glucose (UDPG)

Analytical Methodologies for Glucogallin Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its more advanced form, tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the identification, separation, and quantification of Glucogallin in complex matrices. These techniques offer high sensitivity, selectivity, and the ability to elucidate structural information.

For this compound and related phenolic compounds, Electrospray Ionization (ESI) in the negative ion mode is frequently the preferred ionization technique. nih.gov, researchgate.net, nih.gov, epa.gov, researchgate.net, nih.gov This mode typically facilitates the formation of deprotonated molecules [M-H]⁻ or adducts with sodium ions, such as [M+Na]⁺, which are readily detected by mass spectrometers. plos.org For example, accurate mass analysis of this compound has identified an [M+Na]⁺ ion at m/z 355.0624, closely matching the calculated value of 355.0606. plos.org Tandem mass spectrometry (MS/MS) is then employed to fragment these precursor ions, generating characteristic product ions that aid in structural confirmation. This compound has been reported to yield precursor ions at m/z 331.0665 with characteristic product ions at m/z 169.0144, 151.0037, and 125.0245 when analyzed in negative ion mode. nih.gov Optimization of MS/MS parameters, including collision energy and cone energy, is critical for maximizing signal intensity and selectivity, often guided by specialized software. jfda-online.com

A common observation during the LC-MS analysis of saccharides and related compounds, including this compound, is the formation of molecular aggregates. plos.org this compound has been identified to form dimeric aggregates, typically detected as [2M aggregate + Na]⁺. plos.org, researchgate.net For instance, a peak at m/z 687.089 has been confirmed via LC/MS/MS analysis to represent such a dimeric aggregate of this compound. plos.org, researchgate.net The presence of these aggregates is a known phenomenon in mass spectrometry and requires careful consideration during method development and data interpretation to distinguish them from monomeric species. plos.org

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely accessible method for the separation and quantification of this compound. mdpi.com This technique offers a balance of sensitivity, selectivity, and cost-effectiveness. This compound exhibits UV absorbance, with detection typically performed at wavelengths around 280 nm or 240 nm. plos.org, researchgate.net, nih.gov, epa.gov, google.com, researchgate.net Reversed-phase HPLC, utilizing stationary phases such as C18 columns, is the standard approach for this compound analysis. plos.org, researchgate.net, nih.gov, epa.gov, google.com, mdpi.com The mobile phase commonly consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile (B52724), often modified with acids (e.g., formic acid) or buffers (e.g., ammonium (B1175870) acetate (B1210297), diethylamine) to optimize chromatographic performance and ionization efficiency. nih.gov, phenomenex.com, researchgate.net, nih.gov, epa.gov, windows.net, nih.gov, mdpi.com Gradient elution is frequently employed to achieve optimal separation of this compound from other matrix components. plos.org, nih.gov, rsc.org, google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, is indispensable for the definitive structural elucidation and confirmation of this compound. plos.org, researchgate.net These techniques provide detailed insights into the molecular architecture, including the arrangement of atoms and their chemical environments. unimo.it, thieme-connect.de, researchgate.net For this compound, spectral data have been acquired using solvents such as acetone-d₆ or DMSO-d₆. plos.org, researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |

| ¹H NMR | Acetone-d₆ | 7.16 | s (2H) | plos.org, researchgate.net |

| 5.65 | d, J = 7.8 (1H) | plos.org, researchgate.net | ||

| 3.85 | dd, J = 12.4, 1.1 (1H) | plos.org, researchgate.net | ||

| 3.70 | dd, J = 12.4, 5.8 (1H) | plos.org, researchgate.net | ||

| 3.41–3.48 | m (4H) | plos.org, researchgate.net | ||

| ¹³C NMR | DMSO-d₆ | 165.0 | C=O | plos.org, researchgate.net |

| 146.0 | C | plos.org, researchgate.net | ||

| 139.3 | C | plos.org, researchgate.net | ||

| 119.2 | CH | plos.org, researchgate.net | ||

| 109.4 | C | plos.org, researchgate.net | ||

| 95.0 | CH (anomeric) | plos.org, researchgate.net | ||

| 78.3 | CH | plos.org, researchgate.net | ||

| 77.1 | CH | plos.org, researchgate.net | ||

| 73.1 | CH | plos.org, researchgate.net | ||

| 70.0 | CH₂ | plos.org, researchgate.net | ||

| 61.0 | CH₂ | plos.org, researchgate.net |

Accurate Mass Analysis and Spectroscopic Data Correlation

Accurate mass analysis, typically performed using High-Resolution Mass Spectrometry (HRMS) or through precise mass measurements in LC-MS, is essential for confirming the elemental composition of this compound. plos.org, researchgate.net The experimentally determined mass-to-charge ratio (m/z) is compared against the calculated theoretical mass to verify the compound's identity. plos.org For instance, an [M+Na]⁺ ion for this compound was experimentally found at m/z 355.0624, which closely matches the calculated value of 355.0606. plos.org The correlation of these accurate mass data with NMR spectroscopic findings provides robust evidence for the definitive structural assignment of this compound. plos.org, researchgate.net, researchgate.net

Optimization of Chromatographic Conditions (e.g., Mobile Phase Composition, Flow Rate, Column Selection)

The optimization of chromatographic conditions is fundamental for achieving efficient separation and accurate quantification of this compound. nih.gov, phenomenex.com, wsu.edu This involves careful selection and tuning of the stationary phase, mobile phase, flow rate, and temperature.

Column Selection: Reversed-phase C18 columns are predominantly utilized for this compound analysis due to their efficacy in separating moderately polar compounds. Examples include Phenomenex Jupiter C18 and Waters Acquity™ UPLC HSS T3 columns, with dimensions varying according to the analytical system, ranging from analytical columns (e.g., 2.1×100 mm, 100×2.1 mm) to preparative columns (e.g., 250×50 mm). plos.org, nih.gov, rsc.org, google.com, mdpi.com The column temperature is typically maintained within a range of 30 °C to 65 °C to ensure consistent performance. rsc.org, nih.gov

Flow Rate: Flow rates for analytical columns typically range from 0.3 mL/min to 1.0 mL/min, while higher flow rates, such as 35 mL/min, may be used for preparative HPLC systems. plos.org, nih.gov, jfda-online.com, google.com, nih.gov, mdpi.com The optimization of flow rate is crucial for balancing the speed of analysis with the resolution of separated components. phenomenex.com

Table of Mentioned Compounds

this compound (β-glucogallin)

Gallic acid

Methanol

Acetonitrile

Formic acid

Water

Acetone-d₆

DMSO-d₆

Ammonium acetate

Diethylamine

Piperine

Cinnamic acid

1,3,6-tri-O-galloyl-β-d-glucose

Sakuranetin

Oxyresveratrol

3'-hydroxypterostilbene

Arbutin

Cinnamoyl derivatives

Digitonin

Florfenicol

Tizanidine

Clonidine

Methyl gallate

Fomes officinalis (Source)

Lanostane triterpenoids (Class)

Officimalonic acids I-O (Specific compounds)

Mechanistic Investigations of Glucogallin S Biological Activities

Enzyme Modulation and Inhibition

The primary mechanism through which Glucogallin exerts its therapeutic potential lies in its ability to modulate the activity of several critical enzymes.

Aldose Reductase (AR/AKR1B1) Inhibition

This compound is recognized as a potent and selective inhibitor of Aldose Reductase (AR), also known as AKR1B1 rsc.orgbiocrick.comdiabetesonthenet.comresearchgate.netphcogj.com. This enzyme is a key player in the polyol pathway, which is implicated in the pathogenesis of various diabetic complications, including cataracts and retinopathy, by catalyzing the conversion of glucose to sorbitol rsc.orgphcogj.com.

In vitro studies have characterized this compound's inhibitory profile against AKR1B1. When glyceraldehyde was used as the substrate, this compound demonstrated an IC50 value of 58 ± 3 µM (SEM) rsc.orgbiocrick.comdiabetesonthenet.comresearchgate.netphcogj.com. However, when glucose served as the substrate, this compound exhibited enhanced potency. Under enzyme-saturating glucose conditions, the IC50 was determined to be 17 ± 1 µM (SEM), and under conditions mimicking physiological hyperglycemia (50 mM glucose), the IC50 further decreased to 13 ± 1 µM (SEM) rsc.orgbiocrick.comresearchgate.netphcogj.com. Kinetic analysis, including Lineweaver-Burk plots, suggests that this compound acts as a noncompetitive inhibitor of AKR1B1 when glucose is the substrate diabetesonthenet.com.

Table 1: this compound's In Vitro Inhibition of Aldose Reductase (AKR1B1)

| Substrate | Conditions | IC50 Value (µM) | Inhibition Type | References |

| Glyceraldehyde | Enzyme-saturating conditions | 58 ± 3 | Not specified | rsc.orgbiocrick.comdiabetesonthenet.comresearchgate.netphcogj.com |

| Glucose | Enzyme-saturating conditions | 17 ± 1 | Noncompetitive | rsc.orgbiocrick.comresearchgate.netphcogj.comdiabetesonthenet.com |

| Glucose | Physiological hyperglycemia (50 mM glucose) | 13 ± 1 | Noncompetitive | rsc.orgbiocrick.comresearchgate.netphcogj.com |

Note: IC50 values are presented as mean ± SEM where available. Inhibition type was specified for glucose as substrate.

A crucial aspect of this compound's mechanism is its selectivity. Studies evaluating its inhibitory effects against structurally related aldo-keto reductases (AKRs), such as AKR1B10 (human aldose reductase-like protein 1) and AKR1A1 (human aldehyde reductase), revealed a distinct preference for AKR1B1 rsc.orgbiocrick.comdiabetesonthenet.comresearchgate.net. When tested using glyceraldehyde as a substrate, this compound exhibited negligible and non-dose-responsive inhibition against both AKR1B10 and AKR1A1, even at concentrations exceeding 100 µM rsc.orgbiocrick.comdiabetesonthenet.comresearchgate.net. This specificity highlights this compound's targeted action against AKR1B1.

To confirm its functional efficacy in a biological context, this compound's ability to suppress sorbitol accumulation was assessed in an ex-vivo organ culture model. Lenses from transgenic mice overexpressing human Aldose Reductase (AKR1B1) were cultured under hyperglycemic conditions rsc.orgbiocrick.comdiabetesonthenet.comphcogj.com. Treatment with 30 µM of this compound significantly inhibited sorbitol accumulation by 73% compared to untreated control lenses rsc.orgbiocrick.comdiabetesonthenet.comphcogj.com. In comparison, the positive control, sorbinil (B39211), achieved a 97% inhibition of sorbitol accumulation at 10 µM biocrick.comdiabetesonthenet.com. These findings demonstrate this compound's capacity to penetrate lens tissues and effectively inhibit AKR1B1 activity under hyperglycemic stress, thereby preventing sorbitol accumulation rsc.orgbiocrick.comphcogj.com. Sorbitol accumulation was below the limit of detection in lenses from non-transgenic control mice biocrick.com.

Inhibition of Glycosidases and Other Metabolic Enzymes

This compound, as a component of Emblica officinalis fruit extract (EOE), has also been associated with the inhibition of other key enzymes involved in carbohydrate metabolism.

Pancreatic α-Amylase and Salivary α-Amylases: EOE standardized for this compound (BGG) has shown in vitro inhibition of pancreatic and salivary α-amylase activities rsc.orgmdpi.com. This compound is considered a significant contributor to this inhibitory effect rsc.orgmdpi.com. The extract exhibited an IC50 of 135.70 µg/mL for pancreatic α-amylase and 106.70 µg/mL for salivary α-amylase researchgate.net.

α-Glucosidase: this compound-containing EOE has also demonstrated in vitro inhibition of α-glucosidase rsc.orgresearchgate.netmdpi.com. The extract showed an IC50 value of 562.9 µg/mL for α-glucosidase researchgate.net.

DPP-4 Enzyme: Furthermore, EOE containing this compound has exhibited inhibition of the Dipeptidyl Peptidase-4 (DPP-4) enzyme in vitro rsc.orgresearchgate.netmdpi.com. The IC50 for DPP-4 inhibition by the extract was reported as 3770 µg/mL researchgate.net. This compound has been identified as a potential contributor to this DPP-4 inhibitory action rsc.orgmdpi.com.

Cellular Signaling Pathway Modulation

This compound modulates cellular signaling pathways, contributing to its antioxidant and anti-inflammatory properties.

Antioxidant and Anti-inflammatory Effects: this compound is recognized for its significant antioxidant and anti-inflammatory activities researchgate.netphcogj.com. It is believed to offer protection against various diseases by scavenging free radicals rsc.orgphcogj.comfrontiersin.org.

ROS and Cytokine Modulation: this compound has been shown to reduce the production of Reactive Oxygen Species (ROS) and pro-inflammatory cytokines researchgate.netdiabetesonthenet.comgoogle.com. It also inhibits the activation of critical inflammatory pathways, including Nuclear Factor kappa B (NF-κB) and NLRP3 inflammasome researchgate.netdiabetesonthenet.comresearchgate.net.

NF-κB Pathway Inhibition: A key aspect of this compound's anti-inflammatory action is its ability to inhibit the nuclear translocation of LPS-activated NF-κB. This inhibition leads to a reduction in the expression of downstream inflammatory mediators such as NLRP3 and IL-1β rsc.orgresearchgate.netdiabetesonthenet.comresearchgate.net. The modulation of the NF-κB pathway is considered a primary mechanism for its anti-inflammatory effects biocrick.comresearchgate.netgoogle.comresearchgate.netresearchgate.net.

Antioxidant Enzyme Upregulation: this compound has been reported to upregulate antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx), and to increase levels of Glutathione (GSH) rsc.orgresearchgate.netnih.govwikipedia.org.

Protection Against Oxidative Stress: In cellular models of toxicity, this compound has demonstrated the ability to alleviate ROS production, mitochondrial dysfunction, and apoptosis diabetesonthenet.com. It has also been linked to protecting against methylglyoxal-induced oxidative stress in lens epithelial cells and modulating mitochondrial responses in glaucoma models rsc.orggoogle.com.

Attenuation of Inflammatory Pathways in Macrophages (e.g., RAW 264.7 Cells)

This compound has been shown to effectively suppress inflammatory responses in macrophages, such as the RAW 264.7 cell line, which are crucial players in the innate immune system. This attenuation occurs through the modulation of critical signaling cascades and the reduction of pro-inflammatory mediators.

Modulation of NF-κB/NLRP3 Signaling

A primary mechanism by which this compound exerts its anti-inflammatory effects involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically activates NF-κB, leading to the transcription of numerous pro-inflammatory genes. Studies indicate that BGG pre-treatment significantly reduces the nuclear translocation of NF-κB subunits, specifically p65 and p50, in LPS-stimulated RAW 264.7 cells nih.govnih.govmdpi.comresearchgate.netnih.gov. This inhibition of NF-κB activation is linked to the downregulation of key inflammatory mediators and signaling molecules, including c-Fos, Fas, MMP-9, iNOS, COX-2, MyD88, TRIF, TRAF6, TRAM, and c-JUN nih.govnih.gov.

Furthermore, BGG has demonstrated an ability to inhibit the formation of the NLRP3 inflammasome, a multi-protein complex involved in inflammatory responses and pyroptosis. By reducing NF-κB activity, BGG consequently lowers the expression of NLRP3 and its downstream effector, IL-1β nih.govnih.govmdpi.comresearchgate.netnih.gov. Molecular docking studies suggest that BGG may interact with Toll-like receptor 4 (TLR4), the primary receptor for LPS, potentially blocking the initiation of the inflammatory cascade nih.govnih.govpatsnap.com.

Suppression of Pro-Inflammatory Cytokine Release

A direct consequence of BGG's modulation of NF-κB and MAPK pathways is the significant reduction in the production and release of pro-inflammatory cytokines. Pre-treatment with this compound has been shown to decrease the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-4 (IL-4) and Interleukin-17 (IL-17) in LPS-stimulated macrophages nih.govnih.govmdpi.comnih.govarvojournals.org. Specifically, studies have reported that BGG attenuates the production of IL-6, IFN-γ, TNF-α, IL-17, and IL-10 in a dose-dependent manner when macrophages are exposed to arsenic trioxide (ATO) mdpi.comnih.gov. Additionally, BGG has been shown to suppress the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) nih.govmdpi.com.

| Cytokine/Mediator | Effect of this compound (BGG) | Reference(s) |

| TNF-α | Suppression | nih.govnih.govmdpi.comnih.govarvojournals.orgjpionline.org |

| IL-1β | Suppression | nih.govnih.govmdpi.comnih.govarvojournals.org |

| IL-6 | Suppression | nih.govnih.govmdpi.comnih.govjpionline.org |

| IL-4 | Suppression | nih.govnih.gov |

| IL-17 | Suppression | nih.govnih.govmdpi.comnih.gov |

| IFN-γ | Suppression | mdpi.comnih.gov |

| IL-10 | Suppression | mdpi.comnih.gov |

| Nitric Oxide (NO) | Suppression | nih.govnih.govjpionline.org |

| COX-2 | Suppression | nih.gov |

Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activation and Cellular Migration

This compound has demonstrated an inhibitory effect on Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in extracellular matrix degradation, inflammation, and cell migration. In RAW 264.7 macrophages, BGG has been shown to attenuate LPS-induced morphological changes and inhibit the activation of MMP-9 nih.govarvojournals.orgchemfaces.comnih.gov. MMP-9 plays a role in facilitating cellular movement by breaking down the extracellular matrix, and its inhibition by BGG contributes to the reduction of cellular migration nih.gov.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Antioxidant Effects

Beyond its anti-inflammatory actions, this compound exhibits potent antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS) and the preservation of cellular redox balance.

Restoration of Mitochondrial Membrane Potential

Reactive oxygen species (ROS) can lead to cellular damage, including the loss of mitochondrial membrane potential (ΔΨm), which is critical for cellular energy production and survival. This compound has been shown to effectively counteract ROS generation and restore mitochondrial function nih.govnih.govmdpi.comresearchgate.netnih.gov. Pre-treatment with BGG leads to a significant decrease in intracellular ROS and superoxide production in macrophages nih.govnih.govnih.gov. Concurrently, BGG treatment results in an increase in reduced glutathione (GSH) levels, a key intracellular antioxidant nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Furthermore, studies utilizing JC-1 staining have revealed that BGG treatment restores the mitochondrial membrane potential (ΔΨm) in cells subjected to oxidative stress, such as those induced by arsenic trioxide (ATO) mdpi.comresearchgate.netresearchgate.netdntb.gov.ua. This restoration is evidenced by an increased red-green fluorescence intensity ratio, indicating a healthier mitochondrial state. By reducing ROS accumulation and preserving mitochondrial integrity, this compound contributes to cellular protection against oxidative damage.

| Parameter | Effect of this compound (BGG) | Reference(s) |

| ROS Production | Decreased | nih.govnih.govmdpi.comresearchgate.netnih.govarvojournals.org |

| Superoxide Production | Decreased | nih.govnih.govnih.gov |

| Reduced Glutathione (GSH) | Increased | nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Mitochondrial Membrane Potential | Restored/Improved | nih.govnih.govmdpi.comresearchgate.netresearchgate.netdntb.gov.ua |

Interaction with Biological Macromolecules and Ligand Binding Dynamics

Binding Site Characterization on Target Enzymes (e.g., AKR1B1 Active Site)

A key feature of β-glucogallin's interaction with AKR1B1 is its ability to occupy both the anionic and the specificity pockets simultaneously. nih.govplos.orgarvojournals.org This dual interaction distinguishes it from other inhibitors, such as sorbinil (B39211), which binds only to the anionic pocket. nih.govplos.org

The glucose moiety of β-glucogallin settles into the anionic pocket. researchgate.netnih.gov In this position, it appears to mimic the natural substrates of AKR1B1. nih.gov Concurrently, the phenolic (galloyl) moiety of β-glucogallin extends into the adjacent "specificity" pocket. researchgate.netnih.govplos.org This engagement with both pockets is believed to contribute to its higher affinity and specificity for AKR1B1 compared to other enzymes. nih.govplos.org

Table 1: Binding Characteristics of β-Glucogallin in AKR1B1 Active Site

| Feature | Description | Source |

|---|---|---|

| Binding Location | Active Site of AKR1B1 | researchgate.net |

| Component Pockets | Anionic Pocket and Specificity Pocket | nih.govplos.org |

| β-Glucogallin Moiety in Anionic Pocket | Glucose Moiety | researchgate.netnih.gov |

| β-Glucogallin Moiety in Specificity Pocket | Phenolic (Galloyl) Moiety | researchgate.netnih.govplos.org |

| Predicted Binding Energy | -44 kcal/mol | nih.govresearchgate.net |

| Comparison Inhibitor (Sorbinil) | Binds only to the anionic pocket | nih.govplos.org |

| Sorbinil Predicted Binding Energy | -32 kcal/mol | nih.govresearchgate.net |

Specific Hydrogen Bonding Interactions with Amino Acid Residues

Hydrogen bonds play a critical role in stabilizing the β-glucogallin-AKR1B1 complex. The distinct parts of the β-glucogallin molecule form key hydrogen bonds with specific amino acid residues within the active site.

The glucose portion, situated in the anionic pocket, forms crucial hydrogen bonds with Tyr48, Trp111, His110, and Cys298. researchgate.netnih.govplos.org It also interacts directly with the bound natural cofactor, NADP+. researchgate.netnih.govplos.org In the specificity pocket, the phenolic moiety has the potential to form hydrogen bonds with the residue Ser302. researchgate.netnih.govplos.org

Hydrophobic Interactions with Key Residues

Beyond hydrogen bonding, hydrophobic interactions contribute to the binding affinity of β-glucogallin. The phenolic moiety, extending into the specificity pocket, establishes favorable hydrophobic interactions with the amino acid residue Leu300. researchgate.netnih.govplos.org

Table 2: Summary of Molecular Interactions between β-Glucogallin and AKR1B1

| Interaction Type | β-Glucogallin Moiety | Interacting Residue/Molecule | Binding Pocket | Source |

|---|---|---|---|---|

| Hydrogen Bond | Glucose | Tyr48 | Anionic | researchgate.netnih.govplos.org |

| Hydrogen Bond | Glucose | Trp111 | Anionic | researchgate.netnih.govplos.org |

| Hydrogen Bond | Glucose | His110 | Anionic | researchgate.netnih.govplos.org |

| Hydrogen Bond | Glucose | Cys298 | Anionic | researchgate.netnih.govplos.org |

| Hydrogen Bond | Glucose | NADP+ | Anionic | researchgate.netnih.govplos.org |

| Hydrogen Bond | Phenolic | Ser302 | Specificity | researchgate.netnih.govplos.org |

| Hydrophobic Interaction | Phenolic | Leu300 | Specificity | researchgate.netnih.govplos.org |

Proposed Mechanisms of Enzyme Inhibition

The proposed mechanism for the inhibition of AKR1B1 by β-glucogallin is the prevention of substrate binding. nih.govplos.org By occupying both the anionic and specificity pockets within the enzyme's active site, β-glucogallin effectively blocks the entry and binding of the natural substrate, glucose. nih.govplos.org This competitive displacement prevents the catalytic reduction of glucose to sorbitol, the first step in the polyol pathway. nih.govplos.orgencyclopedia.pub The inhibition pattern for the reduction of glucose has been described as uncompetitive to noncompetitive. researchgate.net By disrupting this pathway, β-glucogallin can inhibit the accumulation of sorbitol under hyperglycemic conditions. nih.govplos.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| β-Glucogallin (1-O-galloyl-β-D-glucose) |

| Aldose Reductase (AKR1B1) |

| Sorbinil |

| Glucose |

| NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| Sorbitol |

| Tyr48 (Tyrosine 48) |

| Trp111 (Tryptophan 111) |

| His110 (Histidine 110) |

| Cys298 (Cysteine 298) |

| Ser302 (Serine 302) |

Computational and Theoretical Studies of Glucogallin

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as glucogallin, and its protein target.

Prediction of Binding Energies and Affinities

Molecular docking simulations have been employed to predict the binding energy of this compound with various protein targets. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study investigating inhibitors of aldose reductase (AKR1B1), a key enzyme in diabetic complications, this compound exhibited a more favorable predicted binding energy of -44 kcal/mol compared to the known inhibitor sorbinil (B39211) (-32 kcal/mol). plos.orgnih.govresearchgate.net This suggests that this compound may bind to AKR1B1 with greater affinity. plos.orgnih.gov

In another study, molecular docking of this compound with microsomal prostaglandin (B15479496) E synthase-2 (mPGES-2), an enzyme involved in inflammation, revealed a docking score of -8.0 kcal/mol, indicating a significant inhibitory interaction. pubtexto.com Similarly, when docked against Toll-like receptor 4 (TLR4), a key protein in the inflammatory response to bacterial lipopolysaccharide (LPS), this compound showed a binding energy of -7.0 kcal/mol. mdpi.comnih.gov

Further computational analyses have predicted the binding affinities of this compound with other protein targets. Against the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, this compound demonstrated a binding affinity of -7 kcal/mol. mdpi.com A more detailed calculation using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method provided a binding free energy of -8.222 ± 2.52 kcal/mol for the this compound-Mpro complex. mdpi.comsemanticscholar.org In studies related to antimicrobial activity, the binding affinity of this compound with the AgrC protein of Staphylococcus aureus was calculated to be -6.319 ± 18.823 kJ/mol. nih.gov

| Protein Target | Predicted Binding Energy/Affinity | Computational Method | Reference |

|---|---|---|---|

| Aldose Reductase (AKR1B1) | -44 kcal/mol | LigandFit | plos.orgnih.govresearchgate.net |

| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | -8.0 kcal/mol | AutoDock Vina | pubtexto.com |

| Toll-like Receptor 4 (TLR4) | -7.0 kcal/mol | Molecular Docking | mdpi.comnih.gov |

| SARS-CoV-2 Main Protease (Mpro) | -7 kcal/mol | AutoDock Vina | mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | -8.222 ± 2.52 kcal/mol | MM-PBSA | mdpi.comsemanticscholar.org |

| Hepatitis C Virus NS5B Polymerase | -8.174 kcal/mol | Glide (XP mode) | ukaazpublications.com |

| AgrC (Staphylococcus aureus) | -6.319 ± 18.823 kJ/mol | AMdock with Autodock Vina | nih.gov |

Analysis of Protein-Ligand Binding Conformations

Beyond predicting binding affinities, molecular docking provides detailed three-dimensional models of how this compound fits into the binding site of a protein. These models reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

When docked into the active site of aldose reductase (AKR1B1), this compound was found to occupy both the "anionic" and "specificity" pockets. plos.orgnih.gov The glucose moiety of this compound forms key hydrogen bonds with residues in the anionic pocket, including Tyr48, Trp111, and His110. plos.orgnih.govresearchgate.net The galloyl (phenolic) moiety extends into the specificity pocket, forming potential hydrogen bonds with Ser302 and engaging in favorable hydrophobic interactions with Leu300. plos.orgnih.gov

In the case of microsomal prostaglandin E synthase-2 (mPGES-2), docking simulations showed that this compound binds at the active site. pubtexto.com The binding is stabilized by hydrogen bond interactions with several amino acid residues, including LEU102, ARG99, TYR175, and VAL148. pubtexto.com

For Toll-like receptor 4 (TLR4), this compound was shown to bind at the same site as the lipopolysaccharide (LPS) binding pocket. mdpi.comnih.gov This interaction is stabilized by conventional hydrogen bonds with PHE:481, ASN:484, GLU:507, ASN:529, ASN:528, and LYS:482. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations provide insights into the stability of the this compound-protein complex and the dynamics of their interactions.

MD simulations performed on the complex of this compound with the main protease (Mpro) of SARS-CoV-2 revealed that the complex achieves conformational stability quickly, at around 1.25 nanoseconds, and remains stable throughout the simulation. semanticscholar.org This stability suggests a persistent inhibitory interaction.

Similarly, MD simulations were conducted to investigate the interaction of this compound with the AgrC protein from Staphylococcus aureus. nih.govresearchgate.net The results indicated that the this compound-AgrC complex was stable, which is a prerequisite for a sustained biological effect. nih.govresearchgate.net The stability of the complex was assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. researchgate.net

Identification of Critical Amino Acid Residues for Interaction

A key outcome of computational studies is the identification of specific amino acid residues within the protein's binding site that are crucial for the interaction with the ligand. This information is vital for understanding the mechanism of action and for the design of more potent and specific inhibitors.

In the interaction with aldose reductase (AKR1B1), the critical residues identified through molecular docking include Tyr48, Trp111, His110, Cys298, Ser302, and Leu300. plos.orgnih.govresearchgate.net These residues are involved in forming hydrogen bonds and hydrophobic interactions that anchor this compound within the active site. plos.orgnih.gov

For microsomal prostaglandin E synthase-2 (mPGES-2), the key interacting residues were identified as LEU102, ARG99, TYR175, ARG13, HOH1, ARG146, IMN379, TYR107, and VAL148. pubtexto.com

In the binding of this compound to Toll-like receptor 4 (TLR4), the critical amino acids forming hydrogen bonds are PHE:481, ASN:484, GLU:507, ASN:529, ASN:528, and LYS:482. mdpi.comnih.gov

Molecular dynamics simulations of this compound with the AgrC protein of Staphylococcus aureus revealed stable hydrogen bond formation with six key amino acids: Arg-303, Asp-338, Glu-342, Glu-384, Lys-389, and Gly-396, indicating a strong and stable binding. nih.govresearchgate.net

| Protein Target | Critical Interacting Amino Acid Residues | Reference |

|---|---|---|

| Aldose Reductase (AKR1B1) | Tyr48, Trp111, His110, Cys298, Ser302, Leu300 | plos.orgnih.govresearchgate.net |

| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | LEU102, ARG99, TYR175, ARG13, HOH1, ARG146, IMN379, TYR107, VAL148 | pubtexto.com |

| Toll-like Receptor 4 (TLR4) | PHE:481, ASN:484, GLU:507, ASN:529, ASN:528, LYS:482 | mdpi.comnih.gov |

| AgrC (Staphylococcus aureus) | Arg-303, Asp-338, Glu-342, Glu-384, Lys-389, Gly-396 | nih.govresearchgate.net |

| Hepatitis C Virus NS5B Polymerase | Information on specific amino acid interactions was not detailed in the provided search results. | ukaazpublications.com |

Structure Activity Relationships Sar and Synthetic Analogues of Glucogallin

Elucidation of Structural Features Critical for Biological Activity (e.g., Enzyme Inhibition)

The biological efficacy of glucogallin, particularly its role as an AKR1B1 inhibitor, is intrinsically linked to its chemical structure. The molecule comprises a galloyl group (derived from gallic acid) esterified to the C1 position of a β-D-glucopyranose moiety researchgate.netontosight.ai. Molecular docking studies indicate that this compound favorably interacts with the active site of AKR1B1, suggesting that both the galloyl group, with its hydroxyl substituents, and the glucose scaffold are crucial for binding and inhibitory activity nih.govresearchgate.net. The ester linkage, while essential for the natural form, is also recognized as a point of potential lability researchgate.netnih.govacs.org. The phenolic nature of the galloyl group underpins this compound's antioxidant and anti-inflammatory activities, enabling it to neutralize reactive oxygen species and modulate inflammatory pathways researchgate.netontosight.ai.

Design and Synthesis of Semi-Synthetic Derivatives and Analogues

Exploration of Alternative Linkages (e.g., Ether, Triazole, Amide)

A significant avenue in the development of this compound analogues involves exploring alternative chemical linkages to replace the naturally occurring ester bond. Studies have focused on incorporating more robust linkages such as ether, triazole, and amide bonds researchgate.netnih.govacs.orgunimore.itacs.orgresearchgate.net. These modifications are designed to confer greater chemical stability against enzymatic or chemical degradation. Notably, the synthesis of amide-linked glycosides has been a key strategy, leading to derivatives with improved stability researchgate.netnih.govacs.orgacs.org. Similarly, the incorporation of triazole rings has been investigated, leveraging the inherent stability and versatile interaction capabilities of this heterocycle to potentially enhance target binding affinity unimore.itresearchgate.net.

Comparative Mechanistic Evaluation of this compound Derivatives (e.g., Amide-Linked Glucoside (BGA))

Comparative mechanistic evaluations have underscored the advantages of modified this compound structures. The amide-linked glucoside derivative, known as BGA (β-glucogallin amide), has emerged as a particularly significant development researchgate.netnih.govacs.org. Research indicates that BGA exhibits enhanced stability compared to the parent this compound, owing to the robust amide linkage that replaces the labile ester bond researchgate.netnih.govacs.org. Furthermore, BGA has been identified as a potent and selective inhibitor of AKR1B1, positioning it as a promising lead therapeutic for conditions such as diabetic eye disease researchgate.netnih.govacs.org. While specific comparative IC50 values for BGA are not detailed in the provided literature excerpts, its description as "potent" implies a significantly improved inhibitory capacity relative to this compound. Mechanistically, the substitution of the ester with an amide linkage fundamentally alters the molecule's susceptibility to degradation, leading to improved performance and therapeutic potential.

Ecological Role and Physiological Function in Plants

Contribution to Plant Defense Mechanisms Against Pathogens and Insects

Glucogallin and the higher molecular weight tannins derived from it are integral to plant defense strategies. These compounds are known to exhibit antimicrobial properties, thereby contributing to plant resistance against bacterial and fungal pathogens ontosight.airesearchgate.netontosight.aiwisdomlib.org. As a precursor to gallotannins and ellagitannins, this compound indirectly supports plant defense by enabling the formation of these more complex molecules, which are recognized for their protective roles against infections nih.govontosight.ai.

While the direct impact of this compound on insect deterrence is subject to debate (as detailed in section 10.3), tannins, in general, are established defense compounds against herbivory nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.netmdpi.com. This compound's role as a building block for these larger, more potent defensive molecules underscores its importance in the plant's arsenal (B13267) against biotic stresses.

Table 1: this compound's Role in Plant Defense

| Plant Species/Source | Defense Target | Observed Role/Effect | Reference |

| Various Plants | Pathogens | Antimicrobial activity; precursor to defensive tannins | ontosight.airesearchgate.netontosight.aiwisdomlib.orgnih.govontosight.ai |

| Birch ( Betula pubescens ) | Insect Herbivores | Precursor to galloylglucoses, which can influence consumption | researchgate.netresearchgate.net |

| Tea Plants (Camellia sinensis) | Pathogens and Insects | Substrate for synthesis of gallic acid and conjugated catechins, contributing to defense | mdpi.com |

Role as a Precursor in the Formation of Higher Molecular Weight Tannins

This compound is a foundational molecule in the biosynthesis of hydrolyzable tannins (HTs), serving as the initial product of gallic acid esterification with glucose ontosight.ainih.govutu.fimdpi.comnih.govwikipedia.org. This process is catalyzed by UDP-glucosyltransferases (UGTs) nih.govmdpi.comnih.gov. Subsequently, this compound acts as both an acyl acceptor and an acyl donor in a series of galloylation steps, leading to the formation of more complex gallotannins (GTs) such as digalloylglucose, trigalloylglucose, and ultimately penta-O-galloyl-β-D-glucose (PGG) nih.govutu.finih.govwikipedia.orgnih.govoup.com. PGG, in turn, is the direct precursor to ellagitannins (ETs) through oxidative coupling of galloyl groups nih.govnih.govoup.com. These higher molecular weight tannins are widely recognized for their significant roles in plant defense and other physiological functions nih.govnih.gov.

Table 2: this compound as a Precursor in Tannin Biosynthesis

| Precursor | Biosynthetic Product(s) | Plant Source Examples | Reference |

| This compound | Digalloylglucose, Trigalloylglucose, Tetragalloylglucose, Penta-O-galloyl-β-D-glucose (PGG) | Oak, Strawberry, Raspberry, Amla | nih.govutu.finih.govwikipedia.orgnih.govoup.com |

| PGG | Gallotannins, Ellagitannins (via HHDP groups) | Oak, Strawberry, Raspberry, Amla | nih.govnih.govoup.com |

Impact on Herbivore Feeding Behavior and Deterrence (Ambiguous Evidence)

The impact of this compound on herbivore feeding behavior presents a complex picture, with some evidence suggesting a limited or even positive role in palatability rather than deterrence. Studies on the autumnal moth (Epirrita autumnata) feeding on birch leaves indicated that increased levels of this compound did not deter consumption in non-choice experiments and were even preferred in choice experiments researchgate.net. Furthermore, research on galloylglucoses (GGs), including this compound, suggested that while they generally reduced leaf consumption, the specific effect of this compound alone might not be strongly deterrent researchgate.net. This contrasts with the general understanding of tannins as feeding deterrents, highlighting that the specific structure and concentration of individual phenolic compounds can lead to varied interactions with herbivores researchgate.netresearchgate.net.

Table 3: this compound and Herbivore Feeding Behavior

| Insect Species | Plant Source/Treatment | This compound Level/Treatment | Observed Effect on Feeding/Deterrence | Reference |

| Epirrita autumnata (moth) | Birch (Betula pubescens) leaves, supplemented with gallic acid | Increased this compound | Consumed equally (non-choice), Preferred (choice) | researchgate.net |

| Epirrita autumnata (moth) | Birch (Betula pubescens) leaves, painted with GGs and GA | GGs (including this compound) | Generally reduced consumption; specific effects varied | researchgate.net |

Potential Role as a Photoprotectant in Plant Tissues

Table 4: this compound's Photoprotective Effects

| Plant Source/Extract | Stress Type | This compound Role/Effect | Observed Outcome | Reference |

| Amla (Emblica officinalis) fruit extract | UV irradiation | Inhibits UV-induced cytotoxicity and ROS generation | Reduced cytotoxicity (30-90%), Reduced ROS (42-82%) | niscpr.res.in |

| Amla (Emblica officinalis) fruit extract | UV irradiation | Photoprotection efficacy | Inhibitory effect on UV-induced adversaries in cell cultures | researchgate.netniscpr.res.in |

Compound List

This compound (also known as β-Glucogallin, 1-O-galloyl-β-D-glucose)

Gallic acid

Glucose

Hydrolyzable tannins (HTs)

Gallotannins (GTs)

Ellagitannins (ETs)

Penta-O-galloyl-β-D-glucose (PGG)

1,6-di-O-galloyl-β-D-glucose

1,2,6-tri-O-galloyl-β-D-glucose

1,2,3,4,6-penta-O-galloylglucose

Hexahydroxydiphenoyl (HHDP) groups

Ellagic acid

Emblicanins A and B

Flavonoids

Kaempferol glucoside

Taraxinic acid β-D-glucopyranosyl ester (TA-G)

Future Research Directions and Advanced Methodologies

Elucidation of Detailed Kinetic Parameters for Enzyme Inhibition

Glucogallin has been identified as a potent and selective inhibitor of aldose reductase (AKR1B1), an enzyme implicated in the secondary complications of diabetes. nih.govplos.org While initial studies have established its inhibitory capacity, a deeper understanding of the kinetic parameters is essential for its development as a therapeutic lead.

Research has demonstrated that this compound inhibits AKR1B1 with varying potency depending on the substrate used. nih.govplos.org For instance, with glyceraldehyde as the substrate, the IC50 value was determined to be 58±3 µM. nih.govresearchgate.net When glucose was the substrate, the inhibition was more potent, with IC50 values of 17±1 µM under saturating glucose conditions and 13±1 µM under physiological hyperglycemic conditions. researchgate.netplos.org The fact that the potency did not significantly change with a 20-fold variation in glucose concentration suggests a mode of inhibition that is not competitive with respect to glucose. researchgate.net

Further kinetic analyses of substrate oxidation (using xylitol) have indicated a noncompetitive inhibition pattern. nih.govplos.org This is characterized by a decrease in the apparent Vmax without a significant change in the apparent Km of the enzyme for its substrate. plos.org The Lineweaver-Burk plot for this inhibition shows an increasing slope and y-intercept, which is characteristic of noncompetitive inhibition. plos.org However, the inhibition patterns for aldehyde reduction appear to be more complex, potentially uncompetitive or noncompetitive. nih.govresearchgate.net

Future studies are required to precisely define these complex kinetic parameters, including the inhibitor constant (Ki). nih.gov Establishing these binding parameters will provide a more complete picture of how this compound interacts with different states of the aldose reductase enzyme, such as the free enzyme or the enzyme-cofactor (E-NADPH) complex. nih.govresearchgate.net

Inhibitory Concentration (IC50) of this compound against Aldose Reductase (AKR1B1)

| Substrate | Condition | IC50 Value (µM) | Reference |

|---|---|---|---|

| Glyceraldehyde | Saturating | 58 ± 3 | nih.govresearchgate.net |

| Glucose | Saturating (1 M) | 17 ± 1 | researchgate.netplos.org |

| Glucose | Physiological Hyperglycemia (50 mM) | 13 ± 1 | researchgate.netplos.org |

Further Characterization of Novel this compound-Dependent Acyltransferases

This compound is the primary galloyl donor for the biosynthesis of gallotannins, a major class of hydrolyzable tannins. nih.gov This process is mediated by a series of this compound-dependent acyltransferases (galloyltransferases). While the existence of these enzymes has been known, detailed characterization of novel acyltransferases is an active area of research.

Early studies on cell-free extracts from oak (Quercus robur) leaves identified at least two distinct β-glucogallin-dependent galloyltransferases. wikipedia.org One enzyme, a beta-glucogallin (B120199) O-galloyltransferase, catalyzes the formation of 1-O,6-O-digalloyl-beta-D-glucose from two molecules of this compound. wikipedia.org Another enzymatic activity was shown to be responsible for the synthesis of trigalloylglucose. wikipedia.org

More specific research led to the partial purification and characterization of an acyltransferase named "beta-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase" from oak leaves. nih.gov This enzyme specifically catalyzes the final step in the synthesis of 1,2,3,4,6-penta-O-galloyl-glucose, the central precursor for both gallotannins and ellagitannins. nih.gov It utilizes this compound as the acyl donor and 1,2,3,6-tetra-O-galloyl-β-D-glucose as the specific acceptor, showing no activity with the 1,2,4,6-isomer. nih.gov

Properties of β-glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight (Mr) | ~260,000 | nih.gov |

| Optimal pH | 6.3 | nih.gov |

| Optimal Temperature | 40°C | nih.gov |

| Km for β-glucogallin | 2.3 mM | nih.gov |

| Km for 1,2,3,6-tetragalloylglucose | 1.0 mM | nih.gov |

Further research is needed to isolate, purify, and characterize other novel acyltransferases in the hydrolyzable tannin pathway from various plant species. Understanding their substrate specificity, catalytic mechanisms, and protein structures will provide deeper insights into the diversification of tannin structures in the plant kingdom.

Comprehensive Studies on the Genetic Regulation of the Galloylation-Degalloylation Cycle

The biosynthesis of hydrolyzable tannins, for which this compound is the foundational precursor, is a dynamic process. nih.govnih.gov Recent research points towards a "galloylation-degalloylation cycle" that controls the flow of galloyl groups. researchgate.net The genetic regulation of this cycle is a key area for future investigation.

The first committed step, the synthesis of this compound from gallic acid and UDP-glucose, is catalyzed by UDP-glucosyltransferases (UGTs). nih.govmdpi.com These enzymes, particularly those in the UGT84A clade, are critical control points. nih.gov For example, in Canarium album, the UGT84A77 gene was identified, and its expression level showed a high positive correlation with the content of both gallic acid and this compound. mdpi.comnih.gov The recombinant UGT84A77 protein demonstrated the ability to catalyze the formation of this compound, and it showed a high affinity for gallic acid with a Km value of 108.90 ± 21.06 μM. mdpi.com

The broader genetic regulation of the entire cycle, including the genes for this compound-dependent acyltransferases and the enzymes responsible for degalloylation (tannases), is less understood. frontiersin.orgresearchgate.net While key transcription factors controlling the synthesis of other tannin types (condensed tannins) have been identified, the specific regulators for the hydrolyzable tannin pathway remain largely unknown. frontiersin.orgnih.gov Future comprehensive studies will need to employ transcriptomic and metabolomic approaches across different plant species and developmental stages to identify the transcription factors and signaling pathways that govern the expression of UGTs, acyltransferases, and tannases involved in this cycle.

Application of Biotechnological Approaches for Modulating this compound Synthesis in Plants

Given its role as a key precursor and bioactive molecule, there is significant interest in developing biotechnological methods to produce this compound or modulate its synthesis in plants. Plant cell and organ cultures, often referred to as "plant biofactories," represent a promising platform for the controlled production of valuable secondary metabolites. nih.govnottingham.ac.uk

Plant cell suspension cultures, in particular, are well-suited for large-scale production in bioreactors. openagrar.dedntb.gov.ua Several strategies can be employed to enhance the yield of a target compound like this compound. These include optimizing culture conditions (media, pH, temperature), applying elicitors to stimulate secondary metabolite pathways, and feeding precursor molecules like gallic acid.

Metabolic engineering offers a more targeted approach. nih.gov By overexpressing key biosynthetic genes, such as the UGTs (e.g., UGT84A77) that catalyze this compound formation, it may be possible to significantly increase its accumulation. mdpi.com Another strategy involves using RNA interference (RNAi) to down-regulate competing metabolic pathways, thereby channeling more precursors towards this compound synthesis. nih.gov Furthermore, the heterologous expression of the relevant biosynthetic genes in fast-growing microbial systems like Escherichia coli or yeast (Saccharomyces cerevisiae) could provide an alternative production platform, bypassing the complexities of plant cell culture. nih.govnih.gov

Advanced Computational Modeling and In Silico Screening of this compound Derivatives

Computational methods are becoming indispensable tools in drug discovery and the study of plant secondary metabolites. ijirt.org For this compound, molecular docking studies have already provided significant insights into its interaction with aldose reductase (AKR1B1). nih.govnih.gov These in silico models show that this compound binds favorably within the enzyme's active site. nih.govresearchgate.net

The calculated binding energy for this compound with AKR1B1 is -44 kcal/mol, which is considerably lower than that of the known inhibitor sorbinil (B39211) (-32 kcal/mol), suggesting a more stable interaction. plos.org The modeling reveals that the glucose moiety of this compound occupies the anionic site of the enzyme, forming hydrogen bonds with key catalytic residues and the NADPH cofactor. nih.gov The galloyl moiety extends into a specificity pocket, forming additional hydrogen bonds and hydrophobic interactions. nih.gov

This detailed understanding of the binding mode provides a strong foundation for future in silico screening of this compound derivatives. nih.gov By computationally modifying the this compound structure—for example, by altering the glycosidic linkage, changing the position of the galloyl group, or adding functional groups to the gallic acid ring—libraries of virtual compounds can be created. These derivatives can then be docked into the AKR1B1 active site to predict their binding affinity and orientation. This approach can rapidly identify novel derivatives with potentially enhanced inhibitory potency or improved pharmacokinetic properties, prioritizing the most promising candidates for chemical synthesis and biological testing. nih.gov

Exploration of Undiscovered Mechanistic Roles in Biological Systems

While this compound is primarily recognized for its role as a biosynthetic precursor to hydrolyzable tannins and as an aldose reductase inhibitor, its full spectrum of biological activities is likely not yet fully understood. nih.goveurekaselect.com There is a significant opportunity to explore undiscovered mechanistic roles for this compound in both plant and animal systems.

In plants, tannins are well-known for their role in defense against herbivores and pathogens. frontiersin.orgsavemyexams.com As the foundational building block for these defensive polymers, this compound itself may possess direct roles in plant immunity. Carbohydrates and their derivatives (glycans) are increasingly recognized as important signaling molecules in plant defense responses, capable of activating pattern-triggered immunity. frontiersin.orgfrontiersin.orgnih.gov Future research could investigate whether this compound or its immediate derivatives can act as signaling molecules, priming or directly activating defense pathways in plants.

The range of pharmacological activities reported for this compound—including antioxidant, anti-inflammatory, and antidiabetic effects—suggests it modulates multiple biological pathways. nih.goveurekaselect.com However, the precise molecular targets and mechanisms underlying many of these effects remain to be elucidated. Exploring these undiscovered roles will involve a combination of high-throughput screening, proteomics, and metabolomics to identify new protein targets and map the downstream cellular pathways affected by this compound. Such studies could reveal novel therapeutic applications for this fundamental plant metabolite.

Q & A

Q. What is the mechanism by which β-glucogallin inhibits AKR1B1, and how does this relate to its potential therapeutic use in diabetic complications?

β-glucogallin inhibits AKR1B1 (aldose reductase 2) by occupying both the "anionic" and "specificity" pockets of the enzyme's active site. Computational molecular docking studies reveal that its glucose moiety forms hydrogen bonds with residues (Tyr48, Trp111, His110, Cys298) and the cofactor NADP+, while the phenolic group interacts hydrophobically with Leu300 and hydrogen-bonds with Ser302. This dual binding results in higher specificity compared to inhibitors like sorbinil, which only target the anionic pocket. Such inhibition prevents sorbitol accumulation under hyperglycemia, a key factor in diabetic cataracts .

Q. How can β-glucogallin be isolated from natural sources like Emblica officinalis, and what analytical methods confirm its purity?

Isolation involves bioassay-guided fractionation using solvent extraction, column chromatography, and HPLC. Purity is confirmed via NMR, mass spectrometry, and enzymatic assays. For example, studies used transgenic mouse lens models to validate activity, while HPLC and thin-layer chromatography (TLC) monitored enzymatic reaction products during biosynthesis .

Q. What enzymatic methods are used to synthesize higher galloylated derivatives of β-glucogallin, and what are the key reaction parameters?

β-glucogallin serves as both acyl donor and acceptor in reactions catalyzed by β-glucogallin 6-O-galloyltransferase. Optimal conditions include pH 6.5, 30°C, and K-phosphate buffer. The enzyme requires β-glucogallin as the sole substrate, with product formation confirmed via preparative HPLC and NMR. Key challenges include competing esterase activity, resolved via purification steps (e.g., ammonium sulfate fractionation and DEAE-cellulose chromatography) .

Advanced Research Questions

Q. What experimental models (in vitro and ex vivo) are used to validate the efficacy of β-glucogallin in inhibiting sorbitol accumulation, and how do these models address translational relevance?

Ex vivo transgenic mouse lens cultures overexpressing AKR1B1 under hyperglycemic conditions (27.5 mM glucose) are used to mimic diabetic cataracts. β-glucogallin (30 µM) reduces sorbitol accumulation by 73%, comparable to sorbinil (97% inhibition). This model bridges in vitro enzyme kinetics (IC₅₀ = 17 µM) to tissue-level efficacy, highlighting translational potential for diabetic complications .

Q. How do kinetic studies resolve contradictions in β-glucogallin’s inhibitory patterns (competitive vs. noncompetitive) under varying substrate concentrations?

Kinetic assays under saturating (1 M glucose) vs. physiological (50 mM glucose) conditions show no significant shift in inhibition potency (IC₅₀ ~1.36–1.76 mM), suggesting noncompetitive binding. This aligns with AKR1B1’s conformational flexibility, where inhibitors bind enzyme-cofactor complexes (e.g., E-NADPH) rather than competing directly with substrates .

Q. What methodological challenges arise in characterizing the acyltransferase responsible for β-glucogallin-derived gallotannin biosynthesis, and how are they addressed during enzyme purification?

Challenges include enzyme instability (50% activity loss after 7 days at 4°C) and interference from esterases. Purification involves:

- Step 1: Protamine sulfate precipitation to remove nucleic acids.

- Step 2: Ammonium sulfate fractionation (35–50% saturation).

- Step 3: Hydroxyapatite chromatography for final polishing.

Activity is preserved by avoiding gel filtration (due to dilution) and using 10% glycerol for storage. Enzyme stability peaks at pH 4.5–6.0 .

Data Contradictions and Analytical Considerations

- Cell Line Variability in Pharmacological Studies: β-glucogallin shows divergent IC₅₀ values in cholangiocarcinoma cells (67.3 µM in KKU-213A vs. 19.8 µM in KKU-055). This highlights the need for standardized assays (e.g., consistent cell passage numbers) and mechanistic studies to explain tissue-specific responses .

- Enzyme Substrate Specificity: While β-glucogallin 6-O-galloyltransferase shows strict specificity for β-glucogallin, crude extracts synthesize tri-/tetragalloylglucose, suggesting auxiliary enzymes or promiscuous transferase activity under certain conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.